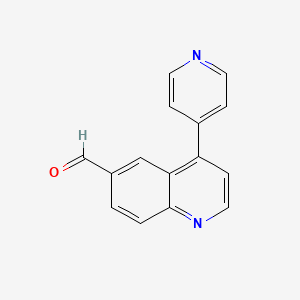

4-Pyridin-4-ylquinoline-6-carbaldehyde

Description

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-pyridin-4-ylquinoline-6-carbaldehyde |

InChI |

InChI=1S/C15H10N2O/c18-10-11-1-2-15-14(9-11)13(5-8-17-15)12-3-6-16-7-4-12/h1-10H |

InChI Key |

MWWLMHIMIVZWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Electronic and Solubility Profiles

- The aldehyde group increases polarity, improving solubility in polar solvents (e.g., DMSO or ethanol) compared to non-substituted quinolines.

- 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Chloro and amine substituents create a balance between lipophilicity (Cl) and hydrophilicity (amines), favoring membrane permeability in biological systems .

- 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride: The ethyl group adds lipophilicity, while the ionic hydrochloride salt enhances water solubility for lab handling .

Preparation Methods

Preparation via Palladium-Catalyzed One-Pot Multicomponent Reaction

One of the most efficient and modern methods to synthesize 4-Pyridin-4-ylquinoline derivatives, including 4-Pyridin-4-ylquinoline-6-carbaldehyde, involves a palladium-catalyzed multicomponent reaction (MCR). This method assembles the quinoline core by reacting pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in a one-pot process.

- Catalyst: Pd2(dba)3 (5 mol%)

- Ligand: Phosphine ligands such as P(p-Tol)2 (10 mol%)

- Base: Triethylamine (Et3N), which acts as base, reducing agent, and catalyst

- Solvent: Toluene

- Additives: 4 Å molecular sieves and MgSO4 to remove water and facilitate reaction

- Atmosphere: Argon or nitrogen inert gas to prevent oxidation

- Temperature: Reflux conditions (~110 °C)

- Reaction Time: 22-24 hours

- The reaction proceeds via an unprecedented double C-H insertion of triethylamine, leading to the formation of the quinoline core with a pyridin-4-yl substituent at the 2-position.

- The process involves the formation of an intermediate imine, which favors the E-isomer, directing the cyclization towards the desired quinoline structure.

- The product, 2-(pyridin-4-yl)quinoline derivatives, can be functionalized to obtain the 6-carbaldehyde derivative.

Yields: Moderate to high yields (~42%-75%) depending on catalyst and ligand optimization.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Synthesis

| Entry | Catalyst | Ligand | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | None | Et3N (7) | DMF | 47 |

| 4 | Pd(MeCN)2Cl2 | PPh3 | Et3N (7) | DMF | 67 |

| 7 | Pd2(dba)3 | PCy3 | Et3N (7) | DMF | 75 |

| 10 | Pd2(dba)3 | PCy3 | Et3N (7) | Toluene | Highest |

Note: Toluene was found superior to DMF, DMA, DMSO, xylene, and mesitylene for this reaction.

This method is advantageous due to its atom economy, convergent synthesis, and the ability to form multiple bonds in a single step, making it suitable for complex quinoline derivatives synthesis.

Preparation via Reductive Hydrolysis of 4-Pyridine-2-imidazoline Intermediates

Another classical approach involves the preparation of 4-pyridinecarboxaldehyde intermediates, which can be further elaborated to this compound.

Step 1: Solvent-Free Reaction to Form 4-Pyridine-2-imidazoline

- React isonicotinic acid with ethylenediamine or o-phenylenediamine under solvent-free conditions.

- Temperature is ramped from 100-300 °C over 10-15 hours.

- This yields 4-pyridine-2-imidazoline or 4-pyridine-2-benzimidazoline intermediates with yields around 84-87%.

Step 2: Reductive Hydrolysis to 4-Pyridinecarboxaldehyde

- The imidazoline intermediate is dissolved in absolute ethanol and cooled to subzero temperatures (-10 °C).

- Metallic sodium or sodium borohydride is added slowly under inert atmosphere (nitrogen).

- After reaction completion, acidification with oxalic acid and subsequent basification with sodium bicarbonate allows extraction of the aldehyde.

- Yields range from 85-88%.

Representative Data from Embodiments:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Isonicotinic acid + Ethylenediamine | 150-260 °C, 11 hours, solvent-free | 4-Pyridine-2-imidazoline | 87 |

| 2 | 4-Pyridine-2-imidazoline + Na | -10 °C, inert atmosphere, reflux with oxalic acid | 4-Pyridinecarboxaldehyde | 88 |

This method is scalable, cost-effective, and suitable for industrial production due to its simplicity and high yield, although it targets the aldehyde intermediate rather than the final quinoline directly.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed One-Pot Multicomponent | Pyridine-4-carbaldehyde, 2-iodoaniline, Et3N | Pd2(dba)3 catalyst, toluene, reflux, inert atmosphere | 42-75 | One-pot, atom economical, convergent | Requires Pd catalyst, long reaction time |

| Reductive Hydrolysis of Imidazoline | Isonicotinic acid, ethylenediamine or o-phenylenediamine, Na or NaBH4 | Solvent-free high temp, then reductive hydrolysis in ethanol, inert atmosphere | 84-88 | Simple, scalable, low cost | Produces aldehyde intermediate, multi-step |

Research Findings and Notes

- The palladium-catalyzed MCR method is supported by peer-reviewed research demonstrating its effectiveness for synthesizing biologically relevant 2-(pyridin-4-yl)quinolines, which include the target compound or close analogues.

- The reductive hydrolysis method is patented and industrially validated for the preparation of 4-pyridinecarboxaldehyde intermediates, which are crucial building blocks for subsequent quinoline synthesis.

- The choice of method depends on the scale, available equipment, and desired purity. The palladium-catalyzed route is more suitable for laboratory-scale and medicinal chemistry applications, while the reductive hydrolysis route is industrially attractive.

- Both methods emphasize inert atmosphere conditions to prevent oxidation and side reactions, highlighting the sensitivity of intermediates and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Pyridin-4-ylquinoline-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl groups to quinoline scaffolds followed by oxidation to introduce the aldehyde moiety. For example, oxidation of a hydroxymethyl intermediate using MnO₂ or Swern conditions (avoiding over-oxidation) is common. Reaction optimization includes adjusting temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity. Yield improvements often require iterative testing of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and aromatic pyridinyl/quinoline signals. ¹³C NMR confirms the aldehyde carbon (δ ~190–200 ppm).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺).

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. Data interpretation requires R-factor analysis (<5% for reliability) and validation via CIF deposition .

Q. What purification strategies are recommended to isolate this compound from byproducts in complex reaction mixtures?

- Methodological Answer : After quenching reactions, extract with dichloromethane or ethyl acetate. Use preparative TLC or HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations. For aldehyde stability, avoid prolonged exposure to basic conditions. Recrystallization in ethanol/water (1:1) at 4°C enhances crystallinity. Monitor purity via HPLC-DAD (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the interactions of this compound with biological targets, and what validation steps are necessary?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina to model ligand-receptor interactions. Prepare the ligand (aldehyde group in neutral or hydrated form) and receptor (e.g., kinase active sites) using PDBQT formats.

- Validation : Compare docking scores with experimental IC₅₀ values. Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate poses via consensus scoring (e.g., Glide, Surflex-Dock) and mutagenesis data .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) when analyzing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Re-examine NMR spectra for dynamic effects (e.g., aldehyde tautomerism). For crystallographic discrepancies, check for disorder in crystal lattices using SHELXL refinement.

- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility.

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (Gaussian 16) to validate structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the aldehyde functional group's role in the bioactivity of this compound analogs?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives (e.g., oximes, hydrazones) via condensation reactions. Reduce the aldehyde to a hydroxymethyl group (NaBH₄) to assess hydrogen-bonding effects.

- Bioassays : Test analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) or cellular models (e.g., IC₅₀ in cancer cell lines).

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What experimental protocols mitigate challenges in handling this compound’s aldehyde group during stability studies?

- Methodological Answer :

- Storage : Store under inert gas (argon) at −20°C in anhydrous DMSO or acetonitrile.

- Stability Assays : Monitor degradation via LC-MS over 72 hours (pH 7.4 PBS, 37°C). Use stabilizers (e.g., 1% BHT) for radical-sensitive intermediates.

- Derivatization : Convert the aldehyde to a stable oxime (NH₂OH·HCl) for long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.